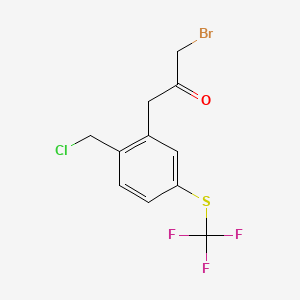
trans-1-Boc-3-amino-4-hydroxypyrrolidine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C9H18N2O3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a Boc protecting group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amine is then subjected to cyclization reactions to form the pyrrolidine ring. This can be done using various methods, including intramolecular cyclization or ring-closing metathesis.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through selective oxidation or hydroxylation reactions.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride is used as a building block in the synthesis of complex organic molecules.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.
Biology:
Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: The compound is explored for its potential therapeutic properties, including its use in the treatment of various diseases.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc group provides stability and protection during chemical reactions, ensuring selective interactions with the target molecules.
Comparaison Avec Des Composés Similaires
- trans-3-Amino-1-Boc-4-hydroxypyrrolidine
- tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of functional groups or the presence of additional substituents.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific chemical properties.
Propriétés
Formule moléculaire |
C9H19ClN2O3 |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m1./s1 |
Clé InChI |
RTJTVYMOCPYEAG-ZJLYAJKPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
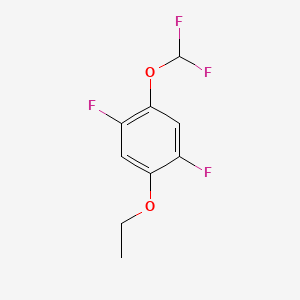
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
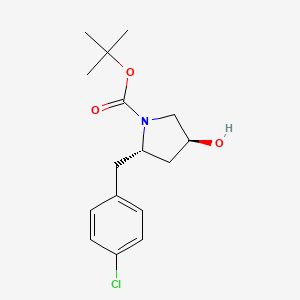
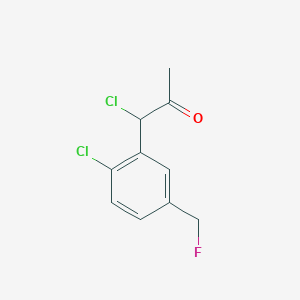
![4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14043080.png)

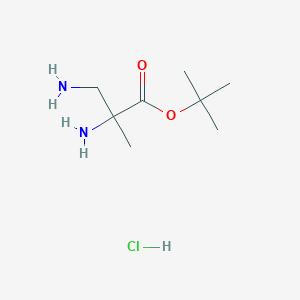
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione](/img/structure/B14043090.png)
![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)


![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)
